(3-Nitrofenil)metanamina

Descripción general

Descripción

Synthesis Analysis

The synthesis pathway for a similar compound, “1-(3-methyl-2-nitrophenyl)methanamine hydrochloride”, involves the reduction of 3-methyl-2-nitroacetophenone to 1-(3-methyl-2-nitrophenyl)ethanone, followed by reductive amination with formaldehyde and ammonium chloride to yield the final product.Molecular Structure Analysis

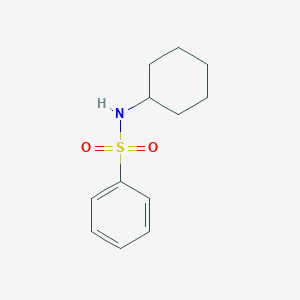

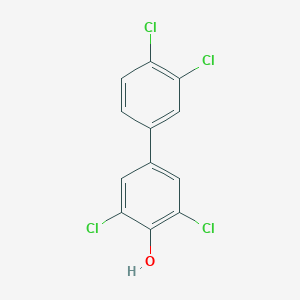

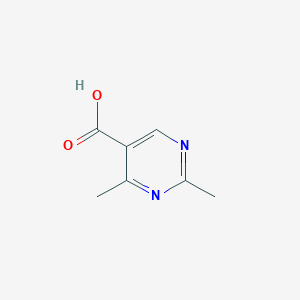

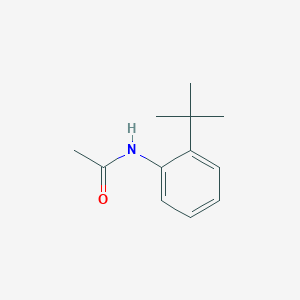

“(3-Nitrophenyl)methanamine” has a molecular formula of C7H8N2O2 . It contains a total of 19 bonds, including 11 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 nitro group (aromatic) .Physical And Chemical Properties Analysis

“(3-Nitrophenyl)methanamine” has a molecular weight of 152.153 g/mol . Other physical and chemical properties such as density, melting point, and boiling point are not available .Aplicaciones Científicas De Investigación

Potencial Biológico

Se ha encontrado que los derivados del indol, que son estructuralmente similares a "(3-Nitrofenil)metanamina", poseen diversas actividades biológicas . Estas actividades incluyen actividades antivirales, antiinflamatorias, anticancerígenas, anti-VIH, antioxidantes, antimicrobianas, antituberculosas, antidiabéticas, antimaláricas y anticolinesterásicas . Esto sugiere que "this compound" podría usarse potencialmente en el desarrollo de nuevos fármacos terapéuticos.

Química Analítica

Se han estudiado ciertos derivados de "this compound" por su potencial para detectar iones metálicos. Esto demuestra su aplicación en química analítica, particularmente en aplicaciones de fluorescencia y espectrometría de masas.

Moléculas de Fármacos Sintéticos

El andamiaje del indol, que se encuentra en muchas moléculas de fármacos sintéticos importantes, se une con alta afinidad a múltiples receptores . Esta propiedad es útil para desarrollar nuevos derivados útiles, lo que sugiere que "this compound" podría usarse en la síntesis de nuevas moléculas de fármacos .

Actividades Farmacológicas

La adición del núcleo indol a los compuestos medicinales que son farmacóforos biológicamente activos lo convirtió en un importante compuesto heterocíclico que posee actividades biológicas de amplio espectro . Esto sugiere que "this compound" podría usarse en el desarrollo de nuevos compuestos farmacológicamente activos .

Agentes Antivirales

Se han preparado y reportado derivados del indol como agentes antivirales . Esto sugiere que "this compound" podría usarse potencialmente en el desarrollo de nuevos agentes antivirales .

Hormonas Vegetales

El ácido indol-3-acético, una hormona vegetal, se produce por la degradación del triptófano en plantas superiores . <a data-citationid="f51c46a0-9e47-e7cc-acd8-d62162e83157-36-group" h="ID=SERP,501

Safety and Hazards

Propiedades

IUPAC Name |

(3-nitrophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-5-6-2-1-3-7(4-6)9(10)11/h1-4H,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIUYJYRQKYGNQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90995532 | |

| Record name | 1-(3-Nitrophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90995532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7409-18-9, 26177-43-5 | |

| Record name | 3-Nitrobenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007409189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrobenzylammonium hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026177435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Nitrophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90995532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methylsulfanyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B181250.png)